molecular formula C20H17FN2O4S2 B15037451 Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate

Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate

Cat. No.: B15037451
M. Wt: 432.5 g/mol
InChI Key: OMFUGNGSNXNOKS-UHFFFAOYSA-N
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Description

ETHYL 5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of fluorophenyl, carbamoyl, methyl, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the initial formation of the thiophene core, followed by the introduction of the fluorophenyl and carbamoyl groups through nucleophilic substitution reactions. The final step often includes esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the carbamoyl group can produce primary or secondary amines.

Scientific Research Applications

ETHYL 5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of ETHYL 5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the thiophene rings can participate in π-π interactions. The carbamoyl group may form hydrogen bonds with target molecules, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-[(2-CHLOROPHENYL)CARBAMOYL]-4-METHYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE
  • ETHYL 5-[(2-BROMOPHENYL)CARBAMOYL]-4-METHYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical properties and biological activity compared to its chloro- and bromo- counterparts. The fluorine atom’s high electronegativity and small size can enhance the compound’s stability and binding affinity to molecular targets.

Properties

Molecular Formula

C20H17FN2O4S2

Molecular Weight

432.5 g/mol

IUPAC Name

ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C20H17FN2O4S2/c1-3-27-20(26)15-11(2)16(18(25)22-13-8-5-4-7-12(13)21)29-19(15)23-17(24)14-9-6-10-28-14/h4-10H,3H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

OMFUGNGSNXNOKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)C3=CC=CS3

Origin of Product

United States

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